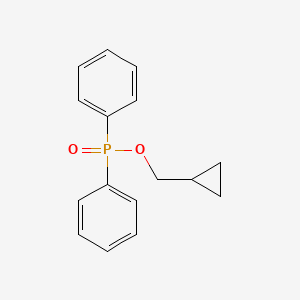
cyclopropylmethyl diphenylphosphinate
Descripción general
Descripción
Cyclopropylmethyl diphenylphosphinate is a useful research compound. Its molecular formula is C16H17O2P and its molecular weight is 272.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.09661678 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Cyclopropylmethyl Diphenylphosphinate Synthesis : The compound has been synthesized through cyclopropanation processes. NMR data of these diphosphinocyclopropanes provide insight into their properties (Schmidbaur & Pollok, 1984).
Applications in Chemical Reactions
- Use in Copper-Catalysed Amination Reactions : A related compound, 1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene, has been used as a ligand in copper-catalysed amination reactions of halobenzenes with amines, leading to the formation of secondary or tertiary amines (Gajare et al., 2004).
Role in Hydroformylation
- Hydroformylation Processes : Diphosphines with large natural bite angles, including this compound derivatives, have been used in rhodium-catalyzed hydroformylation. These compounds can affect the selectivity for n-aldehyde formation (Casey et al., 1992).
Role in Organic Synthesis
- Synthesis of Biaryl Diphosphines : this compound-related compounds have been employed in the synthesis of biaryl diphosphines, which are used as ligands in various catalytic reactions (Doherty et al., 2009).
- Transformation into Cyclopropanes : The compound has been involved in reactions leading to novel cyclopropanes, showcasing its versatility in organic synthesis (Katritzky et al., 1995).
Catalysis Applications
- Use in Palladium-Catalyzed Reactions : Certain derivatives have been used as ligands in palladium-catalyzed cross-coupling reactions, indicating their significance in catalysis (Doherty et al., 2002).
Structural Applications
- Macrocyclic Structure Analysis : Research on trimethyltin(IV) diphenylphosphinate revealed a unique macrocyclic structure, contributing to the understanding of inorganic ring systems (Newton et al., 1993).
Pharmaceutical Research
- Investigation in Antitumor Activity : Studies have examined the antitumor activity of compounds related to this compound, highlighting its potential in medical research (Berners‐Price et al., 1986).
Electrochemical Applications
- Electrochemical Deoxygenation : The electrochemical reduction of diphenylphosphinate esters, closely related to this compound, has been explored for deoxygenation reactions, demonstrating its utility in electrochemical processes (Lam & Markó, 2011).
Propiedades
IUPAC Name |
[cyclopropylmethoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c17-19(18-13-14-11-12-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRWNJDDFYXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)

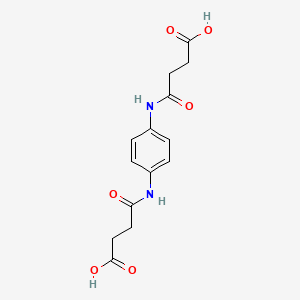
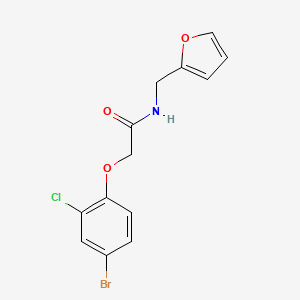
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
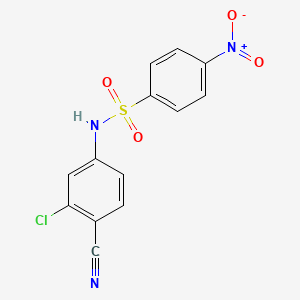
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
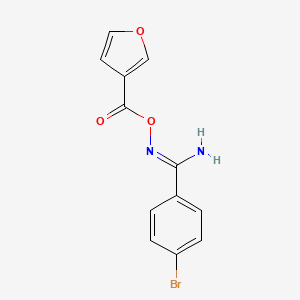
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)

![ethyl 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5842277.png)

